molecular formula C24H24FN5O3S B2861241 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1358402-11-5

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2861241
CAS RN: 1358402-11-5
M. Wt: 481.55
InChI Key: JDYWAKIBMADPIG-UHFFFAOYSA-N
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Description

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24FN5O3S and its molecular weight is 481.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and in vitro evaluation of certain derivatives related to the compound , showing potential anticancer activities. For instance, aryloxy groups attached to the pyrimidine ring in related acetamide derivatives were tested against multiple cancer cell lines, revealing appreciable cancer cell growth inhibition in specific cases (Al-Sanea et al., 2020). Furthermore, fluoro substituted compounds have been synthesized and tested for their anticancer activities against lung, breast, and CNS cancer cell lines, showing effectiveness at low concentrations compared to reference drugs (Hammam et al., 2005).

Coordination Complexes and Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their antioxidant activities. These studies involved synthesizing and characterizing coordination complexes, followed by evaluating their antioxidant potential, demonstrating significant activity in vitro (Chkirate et al., 2019).

Neuroimaging Applications

A series of phenylpyrazolo[1,5-a]pyrimidineacetamides, which are related to the given compound, have been identified as selective ligands for the translocator protein (18 kDa), a target of interest in neuroimaging for detecting neuroinflammation. These compounds have been radiolabeled and evaluated for in vivo imaging using positron emission tomography (PET), showcasing their utility in studying neurological disorders (Dollé et al., 2008).

Synthesis and Evaluation of Derivatives for Therapeutic Potentials

Various studies have focused on synthesizing novel derivatives of pyrazolo[1,5-a]pyrimidines and related Schiff bases to assess their cytotoxicity against human cancer cell lines. These efforts aim to discover new therapeutic agents with improved efficacy and specificity for cancer treatment (Hassan et al., 2015).

properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(29(23(22)32)13-16-5-7-17(25)8-6-16)34-14-20(31)26-18-9-11-19(33-3)12-10-18/h5-12H,4,13-14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYWAKIBMADPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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